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N-(1-Deoxy-D-fructos-1-yl)​-L-tyrosine

Thermal stability Flavor precursor Amadori derivative

N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine (Fru-Tyr, DFT) is an Amadori rearrangement product (ARP) formed via the Maillard reaction between D-fructose and L-tyrosine. Chemically, it is a 1-deoxy-D-fructos-1-yl adduct on the α-amino group of L-tyrosine (C₁₅H₂₁NO₈, MW 343.33 g/mol), bearing a phenolic hydroxyl on the aromatic side chain that distinguishes it from phenylalanine-derived ARPs.

Molecular Formula C15H21NO8
Molecular Weight 343.33 g/mol
CAS No. 34393-22-1
Cat. No. B570089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Deoxy-D-fructos-1-yl)​-L-tyrosine
CAS34393-22-1
Synonyms(S)-1-[[1-Carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-deoxy-D-fructose;  D-1-[(L-α-Carboxy-p-hydroxyphenethyl)amino]-1-deoxy-fructose
Molecular FormulaC15H21NO8
Molecular Weight343.33 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O)O
InChIInChI=1S/C15H21NO8/c17-7-12(20)14(22)13(21)11(19)6-16-10(15(23)24)5-8-1-3-9(18)4-2-8/h1-4,10,12-14,16-18,20-22H,5-7H2,(H,23,24)/t10-,12+,13+,14+/m0/s1
InChIKeyWWTFANNQTZSANT-IGHBBLSQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine (CAS 34393-22-1): Amadori Compound Procurement Baseline for Food and Biomedical Research


N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine (Fru-Tyr, DFT) is an Amadori rearrangement product (ARP) formed via the Maillard reaction between D-fructose and L-tyrosine . Chemically, it is a 1-deoxy-D-fructos-1-yl adduct on the α-amino group of L-tyrosine (C₁₅H₂₁NO₈, MW 343.33 g/mol), bearing a phenolic hydroxyl on the aromatic side chain that distinguishes it from phenylalanine-derived ARPs . It serves as a key intermediate in the initial stage of non-enzymatic browning and has been investigated as a bioactive component in functional foods, a flavor precursor in thermal processing, and an analytical internal standard for protein glycation quantification [1].

Why N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine Cannot Be Replaced by Other Amadori Compounds or Free Tyrosine in Research Procurement


Amadori compounds are not functionally interchangeable despite sharing the 1-deoxy-D-fructos-1-yl scaffold. The amino acid side chain dictates metal chelation affinity, enzymatic inhibitory potency, thermal degradation pathways, and reaction selectivity in complex Maillard systems [1]. N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine (Fru-Phe)—the closest structural analog—lacks the phenolic -OH group present on Fru-Tyr, which alters hydrogen-bonding capacity with enzyme active sites and shifts thermal degradation product profiles [2]. Free L-tyrosine cannot substitute for Fru-Tyr in glycation research because the Amadori rearrangement locks the sugar-amino acid adduct into a ketose form with distinct chemical reactivity and bioavailability [3]. Even within tyrosine-derived Maillard systems, the choice of reducing sugar (fructose versus glucose, sucrose, or maltose) produces MRP mixtures with significantly different enzyme inhibitory profiles, making the fructose-tyrosine Amadori compound the preferred starting material when targeting ACE or α-amylase inhibition endpoints [1].

N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine: Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


Thermal Degradation Stability of Tyrosine-Derived Amadori Compound Exceeds Phenylalanine Analog by 67.2°C at Peak Mass Loss Rate

In a direct comparative study of two protected Amadori derivatives, the tyrosine-based compound TDFD (di-O-isopropylidene-2,3:4,5-β-D-fructopyranosyl tyrosine ester) exhibited a peak mass-loss temperature (Tp) of 340.5°C, substantially higher than the 273.3°C recorded for the phenylalanine-based analog PDFD [1]. Both compounds were synthesized from D-fructose and the respective L-amino acid (tyrosine vs. phenylalanine) under identical conditions, and thermal degradation was characterized by TG-DTG and DSC. The 67.2°C higher Tp of the tyrosine derivative is attributed to the phenolic hydroxyl group enabling additional intermolecular hydrogen bonding that stabilizes the condensed-phase structure. Furthermore, TDFD required higher thermal energy to release phenolic degradation products, indicating that the tyrosine aromatic moiety alters the thermal fragmentation pathway relative to phenylalanine [1].

Thermal stability Flavor precursor Amadori derivative

Fructose-Tyrosine Maillard System Demonstrates 1.91-Fold Stronger ACE Inhibition Than Maltose-Tyrosine Counterpart

Among four tyrosine-derived Maillard reaction product (MRP) systems prepared under identical conditions (equimolar 5 mM tyrosine with each sugar at 135°C for 90 min), the fructose-tyrosine MRPs exhibited the lowest IC₅₀ for angiotensin-converting enzyme (ACE) inhibition at 5.16 ± 0.09 μg/mL [1]. This was 1.17-fold more potent than sucrose-tyrosine MRPs (IC₅₀ = 6.06 μg/mL), 1.36-fold more potent than glucose-tyrosine MRPs (IC₅₀ = 7.04 μg/mL), and 1.91-fold more potent than maltose-tyrosine MRPs (IC₅₀ = 9.83 μg/mL). The N-(1-deoxy-D-fructos-1-yl)-L-tyrosine Amadori compound is the primary initial intermediate in the fructose-tyrosine Maillard system and its structural features (fructose-derived ketose moiety plus tyrosine phenolic -OH) are critical determinants of the resulting MRP composition and observed ACE inhibitory potency [1]. Caution: these data derive from the full MRP mixture rather than the isolated pure Amadori compound; the Amadori intermediate is the predominant early-stage product that governs downstream melanoidin formation.

ACE inhibition Antihypertensive Maillard reaction products

Fructose-Tyrosine MRPs Exhibit 1.76-Fold Stronger α-Amylase Inhibition Versus Glucose-Tyrosine MRPs

In the same four-sugar comparison of tyrosine-derived Maillard systems, fructose-tyrosine MRPs achieved the lowest IC₅₀ for α-amylase inhibition at 10.64 ± 0.12 μg/mL, outperforming sucrose-tyrosine (IC₅₀ = 11.87 μg/mL), maltose-tyrosine (IC₅₀ = 15.26 μg/mL), and glucose-tyrosine MRPs (IC₅₀ = 18.72 μg/mL) [1]. The 1.76-fold advantage over glucose-tyrosine MRPs is statistically significant (P<0.05, denoted by differing superscript letters in the source). This differential potency aligns with the known structural influence of the sugar moiety on the Amadori intermediate: the fructose-derived ketose arrangement in Fru-Tyr generates a different spectrum of downstream melanoidins compared to the glucose-derived aldose pathway, directly impacting the α-amylase inhibitory profile of the final MRP mixture [1]. As with the ACE data, these results reflect the composite MRP system in which the Amadori compound is the defining early intermediate.

α-Amylase inhibition Postprandial hyperglycemia Antidiabetic

L-Tyrosine Yields Exclusively the Canonical Amadori Product Under Biomimetic Conditions, Unlike L-DOPA Which Diverts to Decarboxylated Byproducts

Under physiologically relevant conditions (0.1 M phosphate buffer, pH 7.4, 37°C), L-tyrosine reacts with D-glucose to give exclusively the typical Amadori compound N-(1-deoxy-D-fructos-1-yl)-L-tyrosine, whereas the structurally related catechol amino acid L-DOPA reacts with D-glucose to yield, as a main product, the decarboxylated Amadori compound N-(1-deoxy-D-fructos-1-yl)-dopamine alongside Pictet-Spengler tetrahydroisoquinoline side-products [1]. This divergent reactivity is attributed to the catechol ring of L-DOPA facilitating decarboxylative decomposition of a putative oxazolidine-5-one intermediate—a pathway unavailable to L-tyrosine due to its monophenolic aromatic ring. The exclusive Amadori formation from L-tyrosine simplifies product purification and improves synthetic yield compared to the multi-product mixture obtained from L-DOPA. Additionally, Cu²⁺ and Fe³⁺ ions differentially modulate these pathways, with Fe³⁺ increasing Pictet-Spengler product yields from L-DOPA while leaving the L-tyrosine Amadori pathway unaffected [1].

Maillard reaction selectivity Biomimetic chemistry Amadori rearrangement

Phenolic Hydroxyl Group on Tyrosine Side Chain Confers Fe²⁺ Chelation Capacity Comparable to Other Sugar-Tyrosine Systems but with Distinct Radical Scavenging Profile

All four tyrosine-derived MRP systems demonstrated Fe²⁺ chelating ability in a dose-dependent manner (0–30 μg/mL), with EC₅₀ values clustering within a narrow range: maltose-tyrosine (13.49 μg/mL), fructose-tyrosine (14.67 μg/mL), glucose-tyrosine (15.97 μg/mL), and sucrose-tyrosine (17.13 μg/mL), with no statistically significant difference among them (P<0.05, same superscript 'a') [1]. However, the fructose-tyrosine MRPs exhibited the weakest DPPH radical scavenging (IC₅₀ = 160.51 μg/mL) but the strongest OH radical scavenging among the fructose and glucose systems (EC₅₀ = 55.41 μg/mL vs. glucose-tyrosine 65.06 μg/mL), indicating a distinctive antioxidant profile where direct hydroxyl radical quenching predominates over stable radical reduction [1]. This selectivity pattern is consistent with the Amadori compound's fructose-derived ketose structure preferentially generating melanoidins with hydroxyl-rich pyrrole groups that preferentially scavenge OH radicals via hydrogen atom transfer [1]. The phenolic -OH of the tyrosine moiety contributes to the Fe²⁺ chelation capacity, though the sugar identity is the primary driver of the differential radical scavenging selectivity.

Fe²⁺ chelation Antioxidant Tyrosine-derived MRPs

Deuterated Analog (Fru-Tyr-d4) Enables Stable Isotope Dilution Assays for Glycation Quantification Not Feasible with Non-Deuterated Analogs

N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine-d4 (CAS 34393-22-1, deuterated analog, MW 347.35 g/mol) is commercially available as a controlled product from specialty chemical suppliers and has been specifically utilized as an internal standard in stable isotope dilution assays (SIDAs) for quantifying protein glycation levels . In a documented application involving bovine serum albumin, researchers employed the deuterated compound to achieve accurate and reproducible measurement of glycosylation degree under controlled conditions, leveraging the 4-Da mass shift for MS-based discrimination from the endogenous analyte . The non-deuterated parent compound (MW 343.33 g/mol) cannot fulfill this role without the isotopic label. This deuterated standard represents a procurement-relevant differentiator: the Fru-Tyr/d4 pair enables quantitative glycation research workflows that are not supported by Amadori compounds for which no deuterated analog is commercially available (e.g., many Fru-AA compounds lack corresponding isotopically labeled standards) .

Stable isotope dilution assay Glycation quantification Internal standard

N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Thermal Process Flavor Precursor Development Leveraging 67.2°C Stability Advantage Over Phenylalanine Analog

Food industry R&D laboratories developing Maillard-derived process flavors for high-temperature applications (baking, extrusion, roasting above 270°C) should prioritize the tyrosine-based Amadori compound over the phenylalanine analog. The 67.2°C higher peak degradation temperature (Tp 340.5°C vs. 273.3°C) documented by Zhang et al. means Fru-Tyr-derived flavor precursors survive thermal processing conditions that would decompose Fru-Phe, enabling controlled release of phenolic aroma compounds (2-butanone, benzaldehyde, 2-acetylfuran, furfural) at higher processing temperatures [1].

Antihypertensive Functional Food Research Requiring Maximal ACE Inhibitory Potency from Tyrosine-Derived Maillard Systems

For academic and industrial groups screening Maillard reaction products as natural ACE inhibitors, the fructose-tyrosine system—anchored by N-(1-deoxy-D-fructos-1-yl)-L-tyrosine as the primary Amadori intermediate—delivers an IC₅₀ of 5.16 μg/mL, representing a 1.36-fold improvement over glucose-tyrosine MRPs and a 1.91-fold improvement over maltose-tyrosine MRPs [2]. This potency advantage supports its selection as the lead sugar-amino acid combination for further fractionation, isolation of active principles, and structure-activity relationship studies targeting angiotensin-II-mediated hypertension.

Postprandial Hyperglycemia Research Using Fructose-Tyrosine Amadori System for Dual α-Amylase and α-Glucosidase Inhibition

The fructose-tyrosine Maillard system provides the strongest α-amylase inhibition (IC₅₀ = 10.64 μg/mL) among four sugar-tyrosine combinations tested, while maintaining moderate α-glucosidase inhibition (IC₅₀ = 13.13 μg/mL) [2]. This dual-enzyme inhibitory profile makes Fru-Tyr the preferred Amadori starting material for antidiabetic functional food research targeting both starch digestion (α-amylase) and intestinal glucose absorption (α-glucosidase). The 1.76-fold α-amylase potency advantage over glucose-tyrosine MRPs is statistically significant and reproducible across replicate experiments.

Protein Glycation Biomarker Quantification via Stable Isotope Dilution Using Fru-Tyr-d4 Internal Standard

Clinical and biomedical research laboratories quantifying protein glycation adducts as biomarkers of diabetes and aging can employ the deuterated analog N-(1-deoxy-D-fructos-1-yl)-L-tyrosine-d4 as an internal standard in UPLC-MS/MS stable isotope dilution assays . The 4-Da mass shift enables unambiguous chromatographic discrimination from endogenous Fru-Tyr in biological matrices. This application is procurement-critical: the Fru-Tyr/d4 analytical pair is one of a limited set of Amadori compounds with commercially available isotopically labeled standards, enabling absolute quantification workflows that are infeasible with non-deuterated analogs alone .

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